AC-Lys(AC)-OH

Physicochemical profiling Chromatographic method development logP prediction

AC-Lys(AC)-OH (CAS 499-86-5), systematically named Nα,Nε-diacetyl-L-lysine or N2,N6-diacetyl-L-lysine, is a chemically defined, diacetylated derivative of the proteinogenic amino acid L-lysine in which both the α-amino and ε-amino groups are capped with acetyl moieties. With a molecular formula of C10H18N2O4 and a monoisotopic mass of 230.126657 Da, this compound belongs to the class of N-acyl-L-alpha-amino acids.

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
CAS No. 499-86-5
Cat. No. B556374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Lys(AC)-OH
CAS499-86-5
SynonymsAC-LYS(AC)-OH; 499-86-5; N,N'-diacetyl-L-lysine; Lysine,N2,N6-diacetyl-; SCHEMBL1200060; CHEMBL1221839; CTK1C1071; ZHZUEHHBTYJTKY-VIFPVBQESA-N; (S)-2,6-DiacetamidohexanoicAcid; ZINC2560345; 6097AH; AKOS025289480; AK170239; K-9257
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCC(C(=O)O)NC(=O)C
InChIInChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t9-/m0/s1
InChIKeyZHZUEHHBTYJTKY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-Lys(AC)-OH (Nα,Nε-Diacetyl-L-lysine): Physicochemical Identity and Research-Grade Procurement Profile


AC-Lys(AC)-OH (CAS 499-86-5), systematically named Nα,Nε-diacetyl-L-lysine or N2,N6-diacetyl-L-lysine, is a chemically defined, diacetylated derivative of the proteinogenic amino acid L-lysine in which both the α-amino and ε-amino groups are capped with acetyl moieties . With a molecular formula of C10H18N2O4 and a monoisotopic mass of 230.126657 Da, this compound belongs to the class of N-acyl-L-alpha-amino acids [1]. At physiological pH, the dual acetylation eliminates both basic amine charges, conferring a predicted net charge of −1 and a computed logP of approximately 0.21 (ALOGPS), distinguishing it sharply from monoacetyl-lysine congeners that retain a free amino group and exhibit substantially lower hydrophobicity (logP ≈ −1.42 for Nα-acetyl-L-lysine) [2].

Why Nα-Acetyl-L-lysine or Nε-Acetyl-L-lysine Cannot Substitute for AC-Lys(AC)-OH in Research Applications


Although Nα-acetyl-L-lysine (CAS 1946-82-3) and Nε-acetyl-L-lysine (CAS 692-04-6) share the acetyl-lysine pharmacophore, they retain a free amino group that fundamentally alters their charge state, hydrophilicity, and molecular recognition properties relative to the fully capped AC-Lys(AC)-OH [1]. Monoacetyl-lysines carry a zwitterionic character at physiological pH and exhibit logP values approximately 1.6 log units lower than the diacetyl derivative, resulting in markedly different chromatographic retention, solubility profiles, and protein-binding behavior [2]. Critically, certain bromodomain-containing proteins—including ATAD2B and members of the BET family—display binding preferences for diacetylated lysine motifs that cannot be recapitulated by monoacetylated lysine congeners, meaning that substitution of the diacetyl free amino acid for a monoacetyl analog in biochemical assays or structural studies will yield non-equivalent readouts [3][4].

Quantitative Differentiation Evidence: AC-Lys(AC)-OH Versus Monoacetyl-Lysine Analogs


Hydrophobicity Differential: Diacetyl-Lysine Exhibits a ~1.6 log Unit Higher logP Than Nα-Acetyl-L-Lysine

The diacetyl-L-lysine free amino acid (AC-Lys(AC)-OH) is substantially more hydrophobic than its closest monoacetyl comparator Nα-acetyl-L-lysine (Ac-Lys-OH, CAS 1946-82-3). Predicted logP for N2,N6-diacetyl-L-lysine is 0.21 (ALOGPS) versus −1.42 (ACD/Labs) for Nα-acetyl-L-lysine, yielding a calculated logP difference of approximately +1.63 log units [1]. This hydrophobicity shift directly impacts reversed-phase HPLC retention and solid-phase extraction recovery, making diacetyl-lysine a chemically distinct entity for analytical method development.

Physicochemical profiling Chromatographic method development logP prediction

Net Charge Differentiation at Physiological pH: Diacetyl-Lysine Carries −1 Charge Versus Zwitterionic Monoacetyl-Lysine

At physiological pH (~7.4), N2,N6-diacetyl-L-lysine is predicted to carry a net charge of −1 (ChemAxon), with a strongest basic pKa of 6.65 and strongest acidic pKa of 3.78 [1]. In contrast, Nα-acetyl-L-lysine retains a free ε-amino group (pKa ~10.5 for the lysine side chain amine, though shifted by the α-acetyl group) and exists predominantly as a zwitterion, while Nε-acetyl-L-lysine retains a free α-amino group (pKa ~9.0) and is also zwitterionic . This charge state divergence has practical consequences for ion-exchange chromatography, isoelectric focusing, and electrostatic contributions to protein-ligand binding.

Charge state analysis Ion-exchange chromatography Electrostatic interaction profiling

Aqueous Solubility Reduction: Predicted Water Solubility of Diacetyl-Lysine Is ~0.63 g/L Versus Freely Soluble Monoacetyl Analogs

Dual acetylation markedly reduces aqueous solubility relative to monoacetyl-lysine. N2,N6-diacetyl-L-lysine has a predicted water solubility of 0.63 g/L (ALOGPS, logS = −2.6), classifying it as slightly soluble [1]. In contrast, Nα-acetyl-L-lysine is described as 'soluble in water (miscible)' with solubility ≥50 mg/mL in 80% acetic acid . The WSKOW v1.41 estimate for the diacetyl compound yields 5,443 mg/L at 25 °C, while the same model estimates 8,037 mg/L for Nα-acetyl-L-lysine, representing a ~32% solubility reduction upon addition of the second acetyl group .

Solubility profiling Formulation development Sample preparation

Bromodomain Recognition Selectivity: ATAD2B Bromodomain Discriminates Diacetylated from Monoacetylated Histone Ligands with Quantified Kd Values

The ATAD2B bromodomain preferentially binds mono- and diacetylated histone H4 peptides with quantifiably different affinities. By isothermal titration calorimetry (ITC), the monoacetylated H4K5ac (residues 1–15) peptide showed the strongest affinity with Kd = 5.2 ± 1.0 μM [1]. Among diacetylated ligands, H4K5acK8ac (1–10) and H4K5acK12ac (1–15) were recognized, though with weaker affinity than the optimal monoacetyl ligand; the diacetylated pattern conferred distinct binding cooperativity in related bromodomains such as Brdt BD1, where two acetyl-lysine residues cooperate within a single binding pocket [2]. The ATAD2B bromodomain thus serves as a validated system where the diacetyl-lysine epitope produces a different recognition outcome compared to monoacetyl-lysine alone.

Epigenetic reader domains Bromodomain binding assays Isothermal titration calorimetry

AC-Lys(AC)-OH as a Unique Cancer-Selective Probe Building Block: Enzymatic Unmasking by HDAC and Cathepsin L in Cancer Cells

The Nα,Nε-diacetyl-L-lysine (Ac2Lys) moiety was rationally employed as a dual-enzyme-cleavable blocking group in cancer-selective inositol probes [1]. The Ac2Lys group, attached to the inositol 1-O-position required for GPI biosynthesis, was designed to be removed only by the sequential action of histone deacetylase (HDAC) and cathepsin L (CTSL)—two enzymes abundantly co-expressed in cancer cells but not in normal cells. Experimental validation confirmed that these Ac2Lys-bearing inositol derivatives were selectively incorporated into the GPI biosynthetic pathway by cancer cells (but not normal cells), enabling cancer-specific metabolic labeling with azide reporters [1]. A monoacetyl-lysine blocking group cannot achieve this dual-enzyme gating because only one acetyl group is available for HDAC-mediated cleavage.

Metabolic engineering Cancer-selective probes GPI anchor biosynthesis

Distinct Metabolic Fate: Diacetyl-Lysine Fails to Support Growth in Rodent Bioavailability Studies, Unlike Free Lysine

In a systematic bioavailability study of acetylated amino acid derivatives, neither the α-monoacetyl, ε-monoacetyl, nor the α,ε-diacetyl derivative of L-lysine was effective in significantly promoting the growth of rats when used as a dietary supplement, in contrast to N-acetyl-L-methionine and N-acetyl-L-threonine which were fully available [1]. This finding indicates that acetylation of either or both amino groups of lysine renders the amino acid nutritionally unavailable, distinguishing all acetyl-lysine derivatives from other acetylated amino acids that retain bioavailability.

Nutritional bioavailability Acetylated amino acid metabolism Animal growth assays

Prioritized Application Scenarios for AC-Lys(AC)-OH Based on Verified Differential Evidence


Epigenetic Reader Domain Assays Requiring a Diacetyl-Lysine Epitope Standard

Researchers characterizing bromodomain or YEATS domain binding specificity should use AC-Lys(AC)-OH as a chemically defined small-molecule reference standard for diacetyl-lysine recognition. The ATAD2B bromodomain data demonstrate that diacetylated histone peptides produce binding outcomes distinct from monoacetylated peptides (Kd values ranging from 5.2 μM for optimal monoacetyl to weaker but specific recognition of diacetyl marks), and structural studies of Brdt BD1 confirm cooperative engagement of two acetyl-lysine moieties within a single binding pocket [1][2]. Substituting monoacetyl-lysine here would fail to capture the cooperative binding mode.

Development of Dual-Enzyme-Activated Probes and Prodrugs Using the Ac2Lys Caging Group

The Nα,Nε-diacetyl-lysine moiety functions as a tandem enzymatic cleavage substrate for HDAC followed by cathepsin L, enabling cancer-cell-selective activation as validated in the GPI-anchor metabolic labeling study by Jaiswal et al. (2020) [1]. This dual-enzyme gating strategy is structurally impossible with any monoacetyl-lysine analog, which offers only a single acetyl group for HDAC processing. AC-Lys(AC)-OH is therefore the required building block for synthesizing such probes.

Metabolomics and Biomarker Studies Utilizing Diacetyl-Lysine as a Distinct Urinary Metabolite

N2,N6-diacetyllysine has been identified as a distinct urinary metabolite in cancer patients undergoing total body irradiation and is measurable in amniotic fluid following prenatal inflammation (fold change 1.34 vs. 2.01 for N2-acetyllysine) [1][2]. Its distinct chromatographic retention time (HILIC: 386.5 s on Waters Acquity UPLC-BEH Amide) and MS/MS fragmentation pattern make it a resolvable biomarker that requires a pure diacetyl-lysine standard for accurate quantification—substituting monoacetyl-lysine would produce incorrect retention times and product ion spectra [3].

Physicochemical Reference Standard for Hydrophobic Acetyl-Amino Acid Calibration

With a predicted logP of 0.21 and water solubility of 0.63 g/L, N2,N6-diacetyl-L-lysine occupies a distinct region of chemical space compared to monoacetyl-lysine (logP −1.42, freely water-soluble) [1][2]. This makes it suitable as a retention time marker for reversed-phase HPLC method development targeting acetylated amino acids, a calibration standard for logP determination of peptide acetylation states, and a model compound for studying how incremental acetylation modulates amino acid hydrophobicity and solubility.

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